![molecular formula C19H19N3O5S2 B2871354 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 865180-34-3](/img/structure/B2871354.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
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Overview
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is a type of heterocyclic compound containing nitrogen and sulfur in a two-ring system . This core is substituted with an allyl group, a sulfamoyl group, and a dimethoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system present in the benzo[d]thiazol-2(3H)-ylidene core . The presence of the allyl group could potentially introduce some stereochemistry, depending on its configuration .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. The allyl group could potentially undergo reactions typical of alkenes, such as addition or oxidation reactions . The sulfamoyl group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfamoyl and dimethoxybenzamide groups could potentially increase its solubility in water .Scientific Research Applications
- Application : Recent research has explored a metal-free, visible light-induced organophotocatalytic strategy for synthesizing functionalized allylsilanes. The compound can serve as a precursor for radical allylic silylation of allyl acetates and chlorides, eliminating the need for metal reagents or catalysts .
- Application : Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Its unique structure, including the allyl group and sulfamoyl moiety, may contribute to its activity. Further studies are needed to elucidate the underlying mechanisms .
- Application : Preliminary studies suggest that this compound possesses antibacterial and antifungal activity. Its potential as a novel antimicrobial agent warrants further exploration .
- Application : Researchers have utilized similar compounds in organocatalytic reactions, including asymmetric transformations. The presence of the allyl group and the benzothiazole scaffold may enable interesting stereochemical outcomes .
- Application : By modifying this compound, it could serve as a fluorescent probe for cellular imaging or as a diagnostic tool in biological studies. Its unique structure may allow specific targeting of cellular components .
- Application : The sulfamoyl group and benzothiazole moiety in this compound may facilitate metal binding. Investigating its chelating properties could lead to applications in metal ion sensing, catalysis, or environmental remediation .
Photocatalysis and Allylic Silylation
Anticancer Properties
Antibacterial and Antifungal Activity
Organocatalysis and Asymmetric Synthesis
Fluorescent Probes and Imaging Agents
Metal Ion Chelation and Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-4-10-22-13-9-8-12(29(20,24)25)11-16(13)28-19(22)21-18(23)17-14(26-2)6-5-7-15(17)27-3/h4-9,11H,1,10H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUYJXLNFLAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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